methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate Celastranhydride is a natural product found in Pristimera indica and Pleurostylia opposita with data available.
Brand Name: Vulcanchem
CAS No.: 118075-30-2
VCID: VC20839014
InChI: InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1
SMILES: CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC
Molecular Formula: C28H36O5
Molecular Weight: 452.6 g/mol

methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate

CAS No.: 118075-30-2

Cat. No.: VC20839014

Molecular Formula: C28H36O5

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate - 118075-30-2

Specification

Description Celastranhydride is a natural product found in Pristimera indica and Pleurostylia opposita with data available.
CAS No. 118075-30-2
Molecular Formula C28H36O5
Molecular Weight 452.6 g/mol
IUPAC Name methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Standard InChI InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1
Standard InChI Key AFYNUVCDKLFCAU-PTDFUWQFSA-N
Isomeric SMILES C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC
SMILES CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC
Canonical SMILES CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator